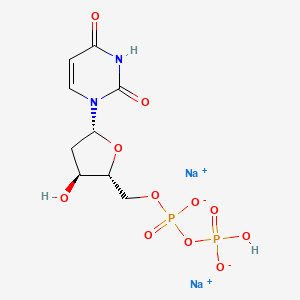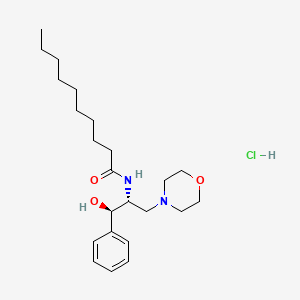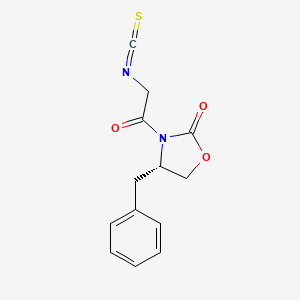
α-helikales CRF 9-41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“α-helical CRF 9-41” is a corticotropin-releasing factor receptor antagonist . It has Ki values of 17, 5, and 0.97 at human CRF1, rat CRF2α, and mouse CRF2β receptors respectively . It is also a partial agonist of the CRF1 receptor with an EC50 of 140 nM .
Molecular Structure Analysis
The molecular structure of “α-helical CRF 9-41” is complex, and it’s a large molecule with a molecular weight of 3826.4 . The formula is C166H274N46O53S2 .Physical And Chemical Properties Analysis
“α-helical CRF 9-41” is a solid substance . It’s soluble in water at a concentration of 30 mg/mL . It should be stored at -20°C in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Antagonistenaktivität in Bioassay-Systemen
Es wurden Studien durchgeführt, um die Fähigkeit des CRF-Rezeptor-Antagonisten, α-helikales CRF 9–41, zu vergleichen, die Wirkungen von CRF in drei in vivo Bioassay-Systemen zu hemmen {svg_1}. Wenn beide Peptide intrazerebroventrikulär verabreicht wurden, war ein Antagonist:Agonist-Verhältnis zwischen 6:1–12:1 erforderlich, um CRF-induzierte Erhöhungen des Plasmakatecholaminspiegels aufzuheben {svg_2}.
Hemmung der CRF-Wirkungen
Das α-helikale CRF 9–41 wurde verwendet, um die Wirkungen von CRF in verschiedenen physiologischen Systemen zu hemmen {svg_3}. Wenn beide Peptide intravenös verabreicht wurden, wurden CRF-induzierte Hypotonie und Tachykardie durch ein Antagonist:Agonist-Verhältnis von 6:1 vollständig verhindert {svg_4}.
Rolle in der Endokrinologie
Das α-helikale CRF 9–41 wurde verwendet, um das endokrine System zu untersuchen. Es wurde festgestellt, dass die vollständige Blockade von CRF-induzierten Erhöhungen des Plasma-ACTH- und β-Endorphin-Spiegels ein Antagonist:Agonist-Verhältnis von 3000:1 erforderte {svg_5}.
Strukturelle und funktionelle Einblicke
Es wurden Forschungsarbeiten durchgeführt, um strukturelle und funktionelle Einblicke in CRF-Peptide und ihre Rezeptoren zu gewinnen {svg_6}. Das Verständnis der strukturellen Grundlage der CRF-Ligandenbindung und -aktivierung ihrer Rezeptoren eröffnet Möglichkeiten für die Entwicklung neuer Medikamente, die auf CRF-Rezeptoren abzielen {svg_7}.
Therapeutisches Potenzial
Mehrere der CRF-Analoga, einschließlich α-helikales CRF 9–41, haben ein beträchtliches therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten gezeigt {svg_8}. Sie wirken durch Interaktion mit zwei Arten von Plasmamembranproteinen, Typ 1 (CRF 1 R) und Typ 2 (CRF 2 R), die zur Subfamilie B1 der Familie B G-Protein-gekoppelter Rezeptoren (GPCRs) gehören {svg_9}.
Rolle in der Pharmakologie
Das α-helikale CRF 9–41 weist eine 10-fach höhere Affinität für Ratten-CRF 2α-Rezeptoren gegenüber humanen CRF 2α-Rezeptoren auf {svg_10}. Diese Eigenschaft wurde verwendet, um die Rolle von CRF in verschiedenen physiologischen Systemen zu klären {svg_11}.
Wirkmechanismus
Target of Action
α-Helical CRF 9-41 is a synthetic peptide antagonist that primarily targets the corticotropin-releasing factor (CRF) receptors . It has a competitive antagonistic effect on the CRF2 receptor with a KB of approximately 100 nM . Additionally, it acts as a partial agonist of the CRF1 receptor with an EC50 of 140 nM .
Mode of Action
The compound interacts with its targets by binding to the CRF receptors. As a competitive antagonist, it binds to the CRF2 receptor and prevents the binding of the natural ligand, thereby inhibiting the receptor’s function . As a partial agonist of the CRF1 receptor, it can bind and partially activate the receptor, leading to a response that is less than the maximum response induced by full agonists .
Biochemical Pathways
Given its interaction with crf receptors, it likely influences the hypothalamic-pituitary-adrenal (hpa) axis, which plays a crucial role in the body’s response to stress .
Result of Action
α-Helical CRF 9-41 effectively inhibits CRF-induced adrenocorticotropic hormone (ACTH) release both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions characterized by overactivity of the HPA axis.
Action Environment
The action, efficacy, and stability of α-Helical CRF 9-41 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Safety and Hazards
Biochemische Analyse
Biochemical Properties
α-helical CRF 9-41 interacts with various biomolecules, including enzymes and proteins. It exhibits a 10-fold higher affinity for rat CRF 2α receptors over human CRF 2α receptors . It also influences the concentration of amino acids in brain structures .
Cellular Effects
α-helical CRF 9-41 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances rat freezing response and increases conditioned fear-elevated concentration of serum corticosterone .
Molecular Mechanism
At the molecular level, α-helical CRF 9-41 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It also influences the expression of c-Fos in the parvocellular neurons of the paraventricular hypothalamic nucleus (pPVN), CA1 area of the hippocampus, and M1 area of the frontal cortex .
Temporal Effects in Laboratory Settings
Over time, the effects of α-helical CRF 9-41 change in laboratory settings. It influences the number of CRF immunoreactive complexes in the M2 cortical area, induced by conditioned fear
Dosage Effects in Animal Models
The effects of α-helical CRF 9-41 vary with different dosages in animal models. For instance, a decrease in rat fear response and serum corticosterone concentration was observed after pre-test administration of α-helical CRF 9-41 (10μg/rat) .
Metabolic Pathways
α-helical CRF 9-41 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of α-helical CRF 9-41 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "1. Swell the Rink amide resin in DMF for 30 minutes.", "2. Remove the DMF and add a solution of Fmoc-Cys(Trt)-OH (3 eq) and HBTU (3 eq) in DMF. Stir for 2 hours.", "3. Wash the resin with DMF and repeat step 2 with Fmoc-Asp(OtBu)-OH (3 eq) and HBTU (3 eq).", "4. Wash the resin with DMF and repeat step 2 with Fmoc-Arg(Pbf)-OH (3 eq) and HBTU (3 eq).", "5. Wash the resin with DMF and repeat step 2 with Fmoc-His(Trt)-OH (3 eq) and HBTU (3 eq).", "6. Wash the resin with DMF and repeat step 2 with Fmoc-Leu-OH (3 eq) and HBTU (3 eq).", "7. Wash the resin with DMF and repeat step 2 with Fmoc-Phe-OH (3 eq) and HBTU (3 eq).", "8. Wash the resin with DMF and repeat step 2 with Fmoc-Pro-OH (3 eq) and HBTU (3 eq).", "9. Wash the resin with DMF and repeat step 2 with Fmoc-Ser(tBu)-OH (3 eq) and HBTU (3 eq).", "10. Wash the resin with DMF and repeat step 2 with Fmoc-Val-OH (3 eq) and HBTU (3 eq).", "11. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.", "12. Couple Fmoc-CRF(9-41)-OH (3 eq) and HBTU (3 eq) in DMF for 2 hours.", "13. Deprotect the side chain protecting groups with TFA.", "14. Purify the crude product by HPLC and lyophilize to obtain α-helical CRF 9-41." ] } | |
CAS-Nummer |
90880-23-2 |
Molekularformel |
C166H274N46O53S2 |
Molekulargewicht |
3827 |
Synonyme |
Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



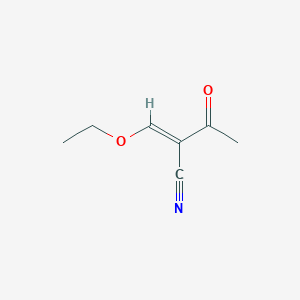
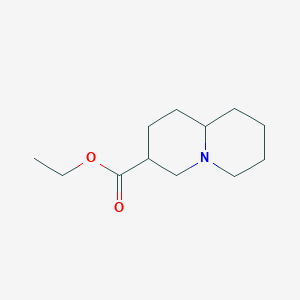
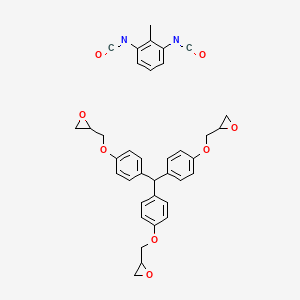
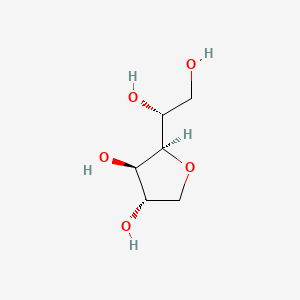
![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)
